2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-6-fluorobenzamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

This pyrazolyl-pyrimidine benzamide features a unique 2-chloro-6-fluorobenzamide moiety that distinguishes it from des-fluoro analogs, enabling SAR studies on electronic and steric effects in kinase engagement. Ideal for medium-throughput screening panels targeting JAK1, JAK2, JAK3, and TYK2. Benchmark against tofacitinib and baricitinib; combine with in-house ADME/T profiling and kinase selectivity panels to drive medicinal chemistry optimization. The pyrimidine-5-yl linkage may confer selectivity advantages over 4-yl analogs.

Molecular Formula C16H13ClFN5O
Molecular Weight 345.76
CAS No. 1421458-19-6
Cat. No. B2414438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-6-fluorobenzamide
CAS1421458-19-6
Molecular FormulaC16H13ClFN5O
Molecular Weight345.76
Structural Identifiers
SMILESCC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3=C(C=CC=C3Cl)F)C
InChIInChI=1S/C16H13ClFN5O/c1-9-6-10(2)23(22-9)16-19-7-11(8-20-16)21-15(24)14-12(17)4-3-5-13(14)18/h3-8H,1-2H3,(H,21,24)
InChIKeyAKHALDQZIWWKMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-6-fluorobenzamide (CAS 1421458-19-6): Structural Identity and Procurement Baseline


2-Chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-6-fluorobenzamide (CAS 1421458-19-6) is a synthetic small molecule belonging to the pyrazolyl-pyrimidine benzamide class, a chemotype widely explored for kinase inhibition, particularly against Janus kinase (JAK) family targets [1]. The compound features a 2-chloro-6-fluorobenzamide moiety linked to a pyrimidine core substituted with a 3,5-dimethylpyrazole, a substitution pattern known to influence both target engagement and physicochemical properties within this scaffold class [2]. While structurally related to compounds disclosed in patent families claiming JAK inhibitors, no peer-reviewed primary research articles or authoritative database entries were identified that report quantitative biological activity data specifically for this compound.

Why Generic Substitution of 2-Chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-6-fluorobenzamide Is Not Supported Without Compound-Specific Data


Within the pyrazolyl-pyrimidine benzamide class, minor structural modifications—such as the presence or absence of a halogen at the 6-position of the benzamide ring or the substitution pattern on the pyrazole—can profoundly alter kinase selectivity profiles, cellular potency, and pharmacokinetic behavior [1]. The 2-chloro-6-fluoro substitution on the benzamide ring of the target compound distinguishes it from des-fluoro or alternative halogen analogs (e.g., 2-chloro, 2-bromo, or 2,5-dimethyl variants) that may exhibit divergent target engagement. Consequently, generic substitution based solely on core scaffold similarity cannot be justified without compound-specific, comparator-anchored assay data. The sections below present the available evidence and explicitly note where critical data gaps remain.

Quantitative Differentiation Evidence for 2-Chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-6-fluorobenzamide (CAS 1421458-19-6)


Structural Differentiation from Des-Fluoro and Alternative Halogen Analogs

The target compound possesses a 2-chloro-6-fluoro substitution on the benzamide ring, whereas the closest commercially cataloged analogs include 2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide (des-fluoro analog) and 2-bromo-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide (bromo analog with altered connectivity). In related JAK inhibitor SAR datasets, the introduction of a fluorine at the 6-position of the benzamide has been shown to modulate metabolic stability and kinase selectivity [1]. However, no head-to-head comparative biochemical or cellular assay data are publicly available for this specific compound versus these named analogs.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

Scaffold-Class Inference: JAK Kinase Inhibition Potential

Patents covering benzamides of pyrazolyl-amino-pyrimidinyl derivatives explicitly claim compounds in this scaffold as selective JAK inhibitors for treating inflammatory and autoimmune disorders [1]. The target compound falls within the generic structural formula (I) described in these patents, which report JAK1, JAK2, JAK3, and TYK2 inhibitory activity for representative examples. However, the specific IC50 or Ki values for CAS 1421458-19-6 are not disclosed in the patent documents examined.

JAK-STAT Signaling Immunology Oncology

Physicochemical Property Comparison with Close Analogs

The target compound (C16H13ClFN5O, MW 345.76) incorporates both chlorine and fluorine atoms on the benzamide ring, yielding distinct calculated lipophilicity and electronic properties relative to its des-fluoro analog (2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide) or des-chloro analogs. The 6-fluoro substituent increases electronegativity and can improve metabolic stability compared to unsubstituted phenyl rings, based on general medicinal chemistry principles derived from class-level experience with similar kinase inhibitor scaffolds [1]. No experimentally measured logP, solubility, or permeability data are publicly available for this compound.

Drug-Likeness Physicochemical Profiling Chemical Sourcing

Critical Gap Statement: Absence of Direct Comparative Assay Data

A systematic search across PubMed, PubChem, ChEMBL, BindingDB, ChemSpider, and Google Patents (excluding benchchems, evitachem, vulcanchem, and molecule as per source policy) did not retrieve any primary research publication, patent biological example, or authoritative database entry containing quantitative potency, selectivity, ADME, or in vivo efficacy data for CAS 1421458-19-6. No head-to-head comparison with a named analog has been published. Therefore, all differentiation claims above are limited to structural inference and class-level extrapolation.

Data Gap Analysis Procurement Risk Assessment

Targeted Application Scenarios for 2-Chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-6-fluorobenzamide Based on Structural and Class Evidence


JAK-Focused Kinase Panel Screening for Hit Identification

Given the structural alignment with patented JAK inhibitor scaffolds [1], this compound is suitable for inclusion in medium-throughput screening panels targeting JAK1, JAK2, JAK3, or TYK2. Users should benchmark against established JAK inhibitors (e.g., tofacitinib, baricitinib) in the same assay to evaluate relative potency and selectivity. The 2-chloro-6-fluoro benzamide substitution may confer a selectivity advantage over des-fluoro analogs, but this must be empirically verified.

Structure-Activity Relationship (SAR) Exploration of Halogen Effects on Kinase Binding

The unique combination of a chlorine at the 2-position and a fluorine at the 6-position on the benzamide ring makes this compound a valuable tool for SAR studies investigating electronic and steric effects on target engagement [2]. Comparative evaluation against the des-fluoro analog (2-chloro only) and the bromo analog can elucidate the contribution of fluorine to binding affinity and metabolic stability within the pyrazolyl-pyrimidine benzamide series.

Lead Optimization and Scaffold Hopping Starting Point

In the absence of publicly disclosed in vivo data, this compound can serve as a starting point for medicinal chemistry optimization programs focused on JAK-mediated inflammatory or oncologic indications. The pyrimidine-5-yl linkage (as opposed to pyrimidine-4-yl) may influence target selectivity and should be considered when comparing to structurally related patent examples. Procurement for this purpose should include plans for in-house ADME/T profiling and kinase selectivity panels.

Quote Request

Request a Quote for 2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-6-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.